molecular formula C7H7NNaO3 B086723 Sodium 4-aminosalicylate CAS No. 133-10-8

Sodium 4-aminosalicylate

Cat. No.: B086723
CAS No.: 133-10-8
M. Wt: 176.12 g/mol
InChI Key: TUDXHDSCPJSDIO-UHFFFAOYSA-N
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Description

Sodium 4-aminosalicylate, also known as the sodium salt of 4-amino-2-hydroxybenzoic acid, is a compound primarily used in the treatment of tuberculosis. It is a derivative of 4-aminosalicylic acid and is known for its anti-mycobacterial properties. This compound is particularly effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mechanism of Action

Target of Action

Sodium 4-aminosalicylate, also known as aminosalicylic acid, primarily targets pteridine synthetase , a key enzyme involved in the synthesis of folic acid . This enzyme plays a crucial role in bacterial growth and multiplication .

Mode of Action

This compound interacts with its target, pteridine synthetase, by binding to it with greater affinity than para-aminobenzoic acid . This binding effectively inhibits the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, this results in a slowdown of cell growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme pteridine synthetase, this compound disrupts the first step in folic acid synthesis . This disruption leads to a decrease in folic acid levels, which in turn slows down bacterial growth and multiplication .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract . One of the major considerations in the clinical pharmacology of aminosalicylic acid is the short serum half-life of one hour for the free drug . This means that the drug is quickly metabolized and eliminated from the body, which can impact its bioavailability .

Result of Action

The primary result of this compound’s action is its bacteriostatic effect against Mycobacterium tuberculosis . This means it prevents the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s acid-resistant coating is designed to protect against degradation in the stomach, so it should be administered in food or drink with a pH less than 5 . Additionally, the drug’s short serum half-life means that regular dosing is necessary to maintain effective concentrations in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-aminosalicylate can be synthesized through the neutralization of 4-aminosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 4-aminosalicylic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in its solid form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pH, and concentration are monitored continuously .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-aminosalicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 4-aminosalicylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Aminosalicylic acid
  • Sulfasalazine
  • Mesalamine
  • Olsalazine

Comparison:

This compound stands out due to its specific application in tuberculosis treatment and its unique mechanism of action involving folic acid synthesis inhibition.

Properties

CAS No.

133-10-8

Molecular Formula

C7H7NNaO3

Molecular Weight

176.12 g/mol

IUPAC Name

sodium;4-amino-2-hydroxybenzoate;dihydrate

InChI

InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);

InChI Key

TUDXHDSCPJSDIO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+]

SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O.[Na]

133-10-8

physical_description

Beige crystalline solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Related CAS

65-49-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-aminosalicylate
Reactant of Route 2
Sodium 4-aminosalicylate
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Sodium 4-aminosalicylate
Reactant of Route 4
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Sodium 4-aminosalicylate
Reactant of Route 5
Sodium 4-aminosalicylate
Reactant of Route 6
Sodium 4-aminosalicylate
Customer
Q & A

Q1: What is the primary mechanism of action of Sodium 4-aminosalicylate (S4-A) in treating malignant brain glioma?

A: Research suggests that S4-A acts by inhibiting the NF-κB pathway. [] This pathway plays a crucial role in the growth and proliferation of malignant brain glioma cells. By inhibiting NF-κB, S4-A effectively suppresses the proliferation of these cells both in vitro and in vivo. []

Q2: What are the observed effects of silver carboxylate complexes containing this compound on bacterial cells?

A: Microscopic analysis reveals that these complexes induce significant morphological changes in Staphylococcus epidermidis. [] These changes include DNA condensation, membrane disruption, cytoplasmic material shedding, and the penetration of silver microcrystals into the bacteria. []

Q3: Has this compound demonstrated efficacy in any in vivo models of disease?

A: Yes, in a mouse model of in situ tumor formation, Caffeic acid phenethyl ester (CAPE), another NF-κB inhibitor alongside S4-A, exhibited significant antitumor activity. [] This suggests the potential therapeutic benefit of targeting the NF-κB pathway, to which S4-A also contributes.

Q4: What innovative teaching approaches have been employed to enhance student understanding of this compound synthesis?

A: Problem-Based Learning (PBL) has been successfully implemented in medicinal chemistry courses teaching the preparation of this compound. [] This approach encourages student engagement, self-directed learning, and problem-solving skills, ultimately leading to improved experimental success rates. []

Q5: Are there methods for specifically determining the presence of this compound in mixtures?

A: Yes, analytical techniques like flow-injection analysis allow for the selective determination of 4-aminosalicylic acid derivatives, including this compound, even in complex mixtures. [] This highlights the possibility of specific and sensitive detection methods for this compound.

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